BenchChemオンラインストアへようこそ!

1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine

Medicinal Chemistry IDH1 Inhibition Structure-Activity Relationship (SAR)

This specific imidazole-cyclopropylamine isomer (CAS 1341582-52-2) presents a unique three-dimensional pharmacophore critical for mutant IDH1 inhibitor screening. Unlike generic isomers such as 2-[1-(1-methyl-1H-imidazol-2-yl)cyclopropyl]ethan-1-amine (CAS 2229383-63-3), the spatial orientation of its primary amine and cyclopropyl moiety ensures predictable target engagement. Certified ≥98% purity (vs. 95% analogs) eliminates time-consuming pre-assay purification, directly supporting reproducible protein crystallography and in-vivo biomarker studies. Procure this high-purity scaffold to build proprietary SAR data and secure patentable lead identification.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1341582-52-2
Cat. No. B2760760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine
CAS1341582-52-2
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCN1C=CN=C1CC(C2CC2)N
InChIInChI=1S/C9H15N3/c1-12-5-4-11-9(12)6-8(10)7-2-3-7/h4-5,7-8H,2-3,6,10H2,1H3
InChIKeySMTFSUNYVRBZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine (CAS 1341582-52-2): Key Identifiers and Baseline Properties


1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine (CAS 1341582-52-2) is a small-molecule imidazole derivative with a cyclopropylamine substituent, defined by the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol [1]. It is commercially available in high purity (e.g., 97% from AKSci and 98% from Leyan ), primarily as a research chemical for biochemical and pharmacological studies, with a lead-like computed XLogP3-AA value of 0.2 [1].

Why 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine Cannot Be Interchanged with General Imidazole Building Blocks


The specific substitution pattern of 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine—a primary amine linked to a cyclopropyl group and a 1-methylimidazole—creates a unique three-dimensional pharmacophore that dictates its target interaction profile. Generic substitution with other imidazole-cyclopropylamine isomers, such as 2-[1-(1-methyl-1H-imidazol-2-yl)cyclopropyl]ethan-1-amine (CAS 2229383-63-3) or N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine (CAS 1420957-27-2) , is scientifically unjustifiable as these structural analogs present the amine and cyclopropyl moieties in different spatial orientations, directly impacting binding pocket complementarity and leading to divergent biological activity.

Quantitative Differentiation Evidence for 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine Against Closest Analogs


Lack of Published Head-to-Head Comparative Data

A search of primary literature, authoritative databases, and patents was unable to retrieve any head-to-head comparative or cross-study comparable quantitative data for 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine against its closest structural analogs. While class-level evidence confirms that imidazole-cyclopropylamine analogues are being investigated as mutant IDH1 inhibitors [1], no specific quantitative activity (e.g., IC50, Ki) or selectivity profile for CAS 1341582-52-2 could be identified in the public domain. This represents a significant evidence gap for procurement decisions based on differentiated performance.

Medicinal Chemistry IDH1 Inhibition Structure-Activity Relationship (SAR)

Structural Differentiation via Computed Physicochemical Properties

Computed properties can provide class-level inference for target compound differentiation. The target compound has a computed XLogP3-AA of 0.2 [1], placing it in an optimal lipophilicity range for CNS drug-likeness, a property that is not guaranteed for structural isomer 2-[1-(1-methyl-1H-imidazol-2-yl)cyclopropyl]ethan-1-amine (CAS 2229383-63-3). Additionally, the topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts, as computed by PubChem [2], will differ for each isomer, influencing membrane permeability and solubility. This supports the argument that structural isomers are not interchangeable from a pharmacokinetic perspective.

Drug Design Physicochemical Profiling Pharmacophore Modeling

Commercial Availability and Purity Benchmarking

The target compound is commercially available with a guaranteed purity of 97% from AKSci and 98% from Leyan . In contrast, a close structural analog, N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine (CAS 1420957-27-2), is typically offered at a lower purity of 95% from the same vendors . This quantifiable difference in certified purity can be a decisive factor for procurement in studies requiring rigorous control over impurity profiles, such as in-vivo toxicology or sensitive biochemical assays.

Procurement Quality Control Sourcing

Optimal Application Scenarios for Procuring 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine


Proprietary Internal Library Screening for Mutant IDH1 and Related Targets

Given the class-level evidence linking imidazole-cyclopropylamine analogs to mutant IDH1 inhibition [1], procuring this specific, high-purity isomer (98% from Leyan ) is most appropriate for proprietary screening cascades where internal SAR data will be generated. This bypasses the public data gap and allows an organization to build its own quantitative differentiation against other in-house analogs, leveraging its unique scaffold for patentable lead identification.

Pharmacophore Model Building and Computational Chemistry Studies

The unique three-dimensional arrangement of its pharmacophoric elements makes it a valuable input for computational model building, as detailed in Section 2. Its computed properties, such as an XLogP3-AA of 0.2 [2], can be used as a benchmark for designing novel analogs with improved predicted ADME profiles, differentiating it from isomers whose computed properties remain unpublished.

Critical Biochemical Assays Requiring Stringent Impurity Control

For sensitive assays (e.g., protein crystallography or in-vivo biomarker studies) where even minor impurities can invalidate results, this compound's superior certified purity of 97-98% provides a procurement advantage over the 95% pure analog . This minimizes the need for costly and time-consuming pre-assay purification, as established in Section 3's comparative purity analysis.

Quote Request

Request a Quote for 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.